molecular formula C23H15FN6O B2494260 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891110-42-2

3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B2494260
CAS No.: 891110-42-2
M. Wt: 410.412
InChI Key: MRIAUDUOHHKICM-UHFFFAOYSA-N
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Description

3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around a [1,2,4]triazolo[4,3-b]pyridazine core scaffold. The [1,2,4]triazole ring is a privileged structure in drug design, known to contribute to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine moiety itself has been identified as a key pharmacophore in the development of potent inhibitors, such as those targeting the c-Met tyrosine kinase, a receptor involved in cell proliferation and a promising target in cancer research . The specific molecular architecture of this compound, which incorporates a 3-fluorobenzamide group and a pyridin-4-yl substituent on the triazolopyridazine core, is designed to explore structure-activity relationships and optimize binding affinity towards specific enzymatic targets. Compounds featuring the 1,2,4-triazole nucleus are frequently investigated for their potential as multi-target pharmacological agents . This product is intended for research applications such as in vitro biological screening, hit-to-lead optimization studies, and investigations into novel mechanisms of action. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIAUDUOHHKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridazine Ring: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles or other suitable precursors.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the fluorinated triazolo-pyridazine intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Coupling Reagents: EDCI, DCC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. The triazolo-pyridazine moiety is known to interact with kinase enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine-6-yl]phenyl}benzamide
  • 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-yl]phenyl}benzamide
  • 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b]pyridine-6-yl]phenyl}benzamide

Uniqueness

The uniqueness of 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the triazolo-pyridazine moiety provides a unique interaction profile with molecular targets. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide represents a novel addition to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H17FN6O\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{6}\text{O}

This structure features a triazole moiety fused with a pyridazine ring, which is known for its role in enhancing biological activity through various mechanisms.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to our target have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.1258μg/mL0.125-8\,\mu g/mL against Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring is believed to enhance interaction with bacterial enzymes, leading to increased efficacy.
  • Antifungal Activity : The antifungal potential of triazoles is well-documented. Compounds containing the 1,2,4-triazole scaffold have displayed potent activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than conventional antifungal agents like fluconazole .

Anticancer Activity

Research indicates that triazole derivatives can act as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism or proliferation. For example, certain triazolo-pyridazine derivatives have shown promise in inhibiting MET kinase, which is implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and bioavailability.
  • Triazole Ring : This moiety contributes to the compound's ability to interact with biological targets due to its planar structure and hydrogen bonding capabilities.
  • Pyridazine Linkage : This enhances the compound's binding affinity for various enzymes and receptors involved in disease pathways.

Study on Antibacterial Efficacy

In a study conducted by Barbuceanu et al., a series of triazoles were synthesized and tested against S. aureus and other Gram-positive bacteria. One compound exhibited an MIC of 8μg/mL8\,\mu g/mL, indicating strong antibacterial potential .

Evaluation Against Cancer Cell Lines

A recent investigation into triazolo-pyridazine compounds revealed that they could effectively inhibit cancer cell proliferation in vitro. The study highlighted that modifications to the phenyl ring significantly increased cytotoxicity against breast cancer cells .

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